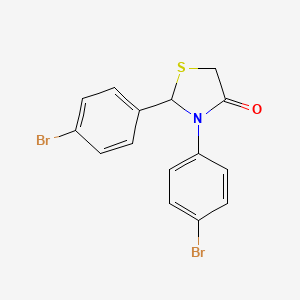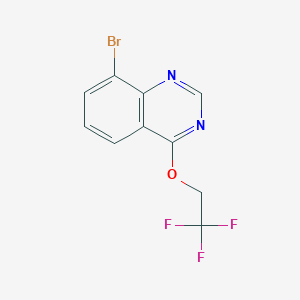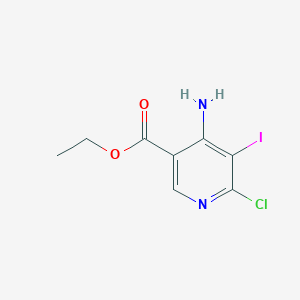
2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone, also known as FIPE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. In
Scientific Research Applications
Antifungal and Antimicrobial Applications
Research on compounds with structural features similar to 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone shows significant antifungal and antimicrobial properties. For example, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, highlights the synthetic routes and chemical modifications aimed at enhancing its therapeutic efficacy (Butters et al., 2001). Similarly, a study on the synthesis, characterization, and antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones demonstrates the potential of such compounds in combating microbial infections (Nagamani et al., 2018).
Cancer Research
The investigation of cytotoxic effects is a critical aspect of cancer research. A study on the synthesis of new 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and their cytotoxic effects offers insights into the potential therapeutic applications of these compounds in treating various cancer types (Alagöz et al., 2021).
HIV-1 Attachment Inhibition
The development of inhibitors targeting HIV-1 attachment presents another research avenue. A series of potent HIV-1 attachment inhibitors based on 4-fluoro-6-azaindole derivatives showcases the structural activity relationships leading to improved pharmacokinetic profiles and therapeutic potential (Regueiro-Ren et al., 2013).
Neurokinin-1 (NK1) Receptor Antagonism
In the context of neurokinin-1 receptor antagonists, such as Aprepitant, research focuses on efficient synthetic routes and mechanisms for enhancing drug efficacy. An efficient synthesis of Aprepitant using a crystallization-induced diastereoselective transformation illustrates the innovative approaches in drug development (Brands et al., 2003).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone' involves the reaction of 5-fluoro-1H-indazole-3-carboxylic acid with 4-phenethylpiperazine to form the intermediate 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone. The intermediate is then subjected to a series of reactions to obtain the final product.", "Starting Materials": [ "5-fluoro-1H-indazole-3-carboxylic acid", "4-phenethylpiperazine", "Ethyl chloroformate", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: 5-fluoro-1H-indazole-3-carboxylic acid is reacted with ethyl chloroformate and triethylamine in anhydrous ethanol to form the corresponding ethyl ester.", "Step 2: The ethyl ester is then reacted with 4-phenethylpiperazine in the presence of sodium hydroxide to form the intermediate 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone.", "Step 3: The intermediate is then treated with hydrochloric acid to remove the protecting group from the piperazine ring.", "Step 4: The resulting product is then purified by recrystallization from ethanol and water to obtain the final compound '2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone'." ] } | |
| 1421464-07-4 | |
Molecular Formula |
C21H23FN4O |
Molecular Weight |
366.44 |
IUPAC Name |
2-(5-fluoro-2H-indazol-3-yl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23FN4O/c22-17-6-7-19-18(14-17)20(24-23-19)15-21(27)26-12-10-25(11-13-26)9-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,23,24) |
InChI Key |
PXNYRUWZQYMAJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC3=C4C=C(C=CC4=NN3)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)
![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)
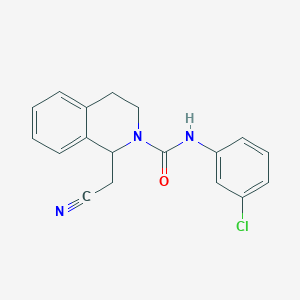
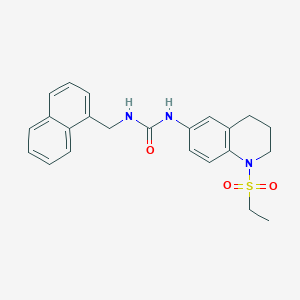
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B3011525.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B3011526.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3011528.png)
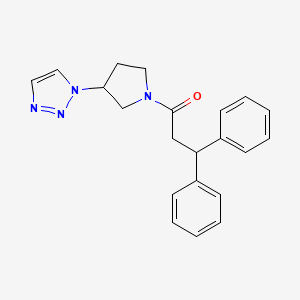
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)
![5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3011534.png)
